3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
Description
The compound 3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy-substituted aromatic ring linked to a tertiary amine-bearing ethyl chain. Such scaffolds are often explored in medicinal chemistry for their ability to modulate protein-protein interactions or enzyme activity, particularly in kinase inhibition or central nervous system (CNS) disorders .
Properties
IUPAC Name |
3-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-10-4-6-18-15-19(8-9-22(18)26)23(27-11-13-30-14-12-27)17-25-24(28)20-5-3-7-21(16-20)29-2/h3,5,7-9,15-16,23H,4,6,10-14,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPVDLKCJYMQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the morpholine group and the methoxybenzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- IUPAC Name : 3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide
- Molecular Weight : 409.5 g/mol
The unique structure of this compound features a methoxy group, a tetrahydroquinoline moiety, and a morpholinoethyl side chain, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth. For instance, derivatives of tetrahydroquinoline have been studied for their ability to target the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
Neurological Disorders
The compound's structural components suggest potential applications in treating neurological disorders. Tetrahydroquinoline derivatives have been evaluated for neuroprotective effects and may modulate neurotransmitter systems . The morpholino group is known for enhancing blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.
Anti-inflammatory Properties
There is emerging evidence that compounds with similar structures can inhibit the NLRP3 inflammasome pathway, which plays a significant role in inflammatory responses. This inhibition could lead to therapeutic strategies for conditions like multiple sclerosis and other autoimmune disorders .
Case Study 1: Antitumor Efficacy
A study explored the efficacy of related compounds in inhibiting tumor growth in xenograft models. The results demonstrated that these compounds significantly reduced tumor size compared to control groups. The mechanism of action was linked to the inhibition of specific kinases involved in cancer progression .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, researchers administered compounds structurally related to this compound. The findings showed a marked reduction in neuronal loss and improved behavioral outcomes in treated animals compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Aromatic Substituent Effects
Heterocyclic Modifications
Molecular Weight and Lipophilicity
- The trifluoromethyl analogue has the highest molecular weight (483.51 g/mol), which may reduce blood-brain barrier permeability compared to the target compound (437.54 g/mol).
- Bromofuran derivatives exhibit moderate molecular weights (~446–448 g/mol), balancing lipophilicity and solubility.
Research Findings and Implications
- Solubility : Morpholine-containing compounds generally exhibit superior aqueous solubility compared to piperidine or methylpiperazine analogues due to hydrogen-bonding capacity .
- Target Engagement : The trifluoromethyl group in may enhance binding affinity to hydrophobic enzyme pockets, while methoxy groups favor polar interactions.
- Synthetic Accessibility : The building block in lacks the benzamide group but provides a versatile intermediate for further derivatization.
Biological Activity
3-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide, also known as F936-0176, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
- SMILES Notation : CN(CCC1)c2c1cc(C(CNC(c1cc(OC)ccc1)=O)N1CCOCC1)cc2
The compound features a methoxy group and a tetrahydroquinoline moiety that contribute to its pharmacological properties.
Pharmacological Effects
Research indicates that compounds similar to F936-0176 exhibit a range of biological activities:
- Antidepressant Activity : Tetrahydroquinoline derivatives have shown potential as antidepressants by interacting with neurotransmitter systems. Studies suggest that modifications in the structure can enhance their efficacy against depression models in rodents .
- Anticancer Properties : Some derivatives of tetrahydroquinoline have been investigated for their anticancer effects. For instance, compounds targeting specific kinases have demonstrated significant antiproliferative activity in various cancer cell lines .
- Neuroprotective Effects : The structural components of F936-0176 may confer neuroprotective properties. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of F936-0176 is crucial for optimizing its biological activity. Key findings include:
- The presence of the methoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration.
- The tetrahydroquinoline structure is essential for binding to targets involved in neurotransmitter regulation.
- Variations in the morpholine substituent can significantly alter receptor affinity and selectivity .
Case Studies
Several studies have investigated compounds related to F936-0176:
| Study | Findings |
|---|---|
| Study 1 | Identified significant antidepressant effects in rodent models using tetrahydroquinoline derivatives. |
| Study 2 | Demonstrated anticancer activity against breast cancer cell lines with IC values in low micromolar range. |
| Study 3 | Showed neuroprotective effects in models of oxidative stress-induced neuronal damage. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
